[4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
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Overview
Description
[4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-(tert-butyl)phenyl group and a 4-(2-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 4-(TERT-BUTYL)PHENYL Group: The piperazine ring is then reacted with 4-(tert-butyl)benzyl chloride in the presence of a base, such as sodium hydride, to introduce the 4-(tert-butyl)phenyl group.
Substitution with 4-(2-METHYLPHENYL) Group: Finally, the compound is further reacted with 4-(2-methylphenyl)benzyl chloride under similar conditions to introduce the 4-(2-methylphenyl) group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents may also be used to facilitate the reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the piperazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting neurological disorders and cancer.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of diseases such as Alzheimer’s and Parkinson’s. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in neurological research, it may interact with neurotransmitter receptors, altering signal transmission in the brain.
Comparison with Similar Compounds
Similar Compounds
- [4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
- [4-(TERT-BUTYL)PHENYL][4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE
- [4-(TERT-BUTYL)PHENYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Uniqueness
This compound is unique due to the presence of both the 4-(tert-butyl)phenyl and 4-(2-methylphenyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural uniqueness allows for specific interactions with molecular targets, which can be leveraged in drug development and materials science.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17-7-5-6-8-20(17)23-13-15-24(16-14-23)21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIAQCCEKSRZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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